1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene
Overview
Description
1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene is an organic compound with the molecular formula C11H18 It is a cyclohexene derivative characterized by the presence of two methyl groups and a prop-1-en-2-yl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene can be synthesized through a series of organic reactions. One common method involves the reaction of cyclohexene with prop-1-en-2-yl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Unique due to its specific substitution pattern on the cyclohexene ring.
1,8-dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: Similar structure but with a spiro configuration.
1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol: Contains a hydroxyl group, making it more polar
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,2-dimethyl-4-prop-1-en-2-ylcyclohexene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-8(2)11-6-5-9(3)10(4)7-11/h11H,1,5-7H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNBXADZJNAMQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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